molecular formula C8H11NO2 B14361129 4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 90265-32-0

4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14361129
CAS No.: 90265-32-0
M. Wt: 153.18 g/mol
InChI Key: TWMCMEYAPUAHFN-UHFFFAOYSA-N
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Description

4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both amino and hydroxy functional groups attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2,5-cyclohexadien-1-one with ammonia or an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexadienone derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds lacking these groups.

Properties

CAS No.

90265-32-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H11NO2/c1-5-4-8(9,11)6(2)3-7(5)10/h3-4,11H,9H2,1-2H3

InChI Key

TWMCMEYAPUAHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1(N)O)C

Origin of Product

United States

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